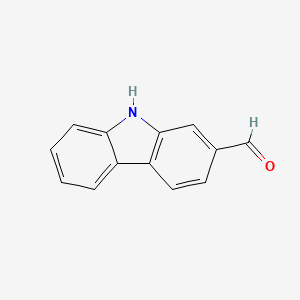

9H-Carbazole-2-carbaldehyde

Description

BenchChem offers high-quality 9H-Carbazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Carbazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-carbazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-8-9-5-6-11-10-3-1-2-4-12(10)14-13(11)7-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCENSQOWDHIKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479100 | |

| Record name | 9H-CARBAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-18-9 | |

| Record name | 9H-CARBAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9H-Carbazole-2-carbaldehyde chemical properties

The following technical guide details the chemical properties, synthesis, and application logic of 9H-Carbazole-2-carbaldehyde . This document is structured for researchers requiring high-fidelity protocols and mechanistic insights, moving beyond generic descriptions to address the specific regioselective challenges associated with this isomer.

CAS: 68301-59-7 (Isomer Specific) | Molecular Formula: C₁₃H₉NO | MW: 195.22 g/mol [1][2]

Executive Summary & Physiochemical Constitution

9H-Carbazole-2-carbaldehyde is a critical intermediate in the synthesis of optoelectronic materials (OLEDs) and bioactive Schiff bases.[1] Unlike its more common isomer, 9H-carbazole-3-carbaldehyde (produced via direct electrophilic substitution), the 2-isomer possesses unique electronic properties due to its meta-relationship with the pyrrolic nitrogen.[1] This structural feature interrupts the direct conjugation of the nitrogen lone pair with the carbonyl group, resulting in higher electrophilicity at the aldehyde carbon compared to the 3-isomer.

Physiochemical Datasheet

| Property | Value / Description | Note |

| Appearance | Pale yellow to off-white solid | Color deepens upon oxidation/impurity.[1] |

| Solubility | DMSO, DMF, THF, CH₂Cl₂ | Insoluble in water; sparingly soluble in hexanes. |

| Melting Point | 238–240 °C (Derivative dependent) | Note: Often confused with 3-isomer (153°C).[1] Pure 2-isomer typically exhibits higher lattice stability.[1] |

| Reactivity | High Electrophilicity | Susceptible to nucleophilic attack (Schiff base formation) and Knoevenagel condensation. |

| UV-Vis | Blue-shifted relative to 3-isomer due to reduced conjugation.[1] |

Synthetic Architecture: The Regioselectivity Challenge

A common pitfall in carbazole chemistry is assuming direct Vilsmeier-Haack formylation yields the 2-isomer.[1] It does not. The nitrogen lone pair directs electrophilic substitution to the 3- and 6-positions (para-like).[1]

To access the 2-position, researchers must employ Lithium-Halogen Exchange or Cyclization strategies.[1] The protocol below details the lithiation route, which offers the highest regiocontrol.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the retrosynthetic logic and the divergence between the kinetic (3-pos) and thermodynamic/directed (2-pos) pathways.[1]

Caption: Synthetic workflow contrasting the required lithiation route against the erroneous direct formylation path.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis via Lithium-Halogen Exchange

Objective: Synthesis of 9-ethyl-9H-carbazole-2-carbaldehyde (N-protected model). Precursors: 2-Bromo-9-ethylcarbazole (commercially available or synthesized via Suzuki coupling).[1]

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 2-bromo-9-ethylcarbazole (1.0 eq) in anhydrous THF (0.1 M concentration).

-

Cryogenic Phase: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Maintain temperature to prevent polymerization.

-

Lithiation: Add n-Butyllithium (1.2 eq, 2.5 M in hexanes) dropwise over 20 minutes.

-

Checkpoint: Solution often turns a deep orange/red, indicating the formation of the lithiated species.

-

Stir: Maintain at -78 °C for 1 hour.

-

-

Formylation: Add anhydrous DMF (3.0 eq) dropwise.

-

Observation: The color will fade to pale yellow as the electrophile is consumed.

-

-

Quench & Workup: Allow to warm to room temperature (RT). Quench with saturated aqueous NH₄Cl.[1] Extract with EtOAc (3x), wash with brine, and dry over Na₂SO₄.[1]

-

Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Protocol B: Structural Validation (NMR)

To distinguish the 2-isomer from the 3-isomer, analyze the aromatic region:

-

2-Carbaldehyde: Look for a singlet at ~8.1 ppm (H1) .[1] This proton is isolated between the aldehyde and the nitrogen ring junction.

-

3-Carbaldehyde: Look for a singlet at ~8.6 ppm (H4) .[1] This proton is deshielded by the adjacent aldehyde but is geometrically distinct from the H1 position.

Reactivity & Applications

The 2-carbaldehyde moiety serves as a "meta-conjugation" handle.[1] Because the aldehyde is not in direct resonance with the electron-donating nitrogen, it retains higher carbonyl character than the 3-isomer.[1]

Schiff Base Formation (Medicinal Chemistry)

Reaction with thiosemicarbazides yields compounds with potent anticancer activity (Topoisomerase II inhibition).[1]

-

Conditions: Ethanol reflux, catalytic acetic acid.[1]

-

Mechanism: Nucleophilic attack of the terminal amine on the aldehyde, followed by dehydration.

-

Utility: The resulting imine nitrogen coordinates metal ions (Cu²⁺, Zn²⁺) effectively, enhancing DNA binding affinity.

Knoevenagel Condensation (Optoelectronics)

Reaction with active methylene compounds (e.g., Malononitrile) creates "Push-Pull" dyes.[1]

-

Significance: The 2-position provides a wider bandgap compared to the 3-position, useful for blue-emitting OLED materials.[1]

Reactivity Pathway Diagram

Caption: Divergent reactivity pathways: Condensation for bioactivity vs. functionalization for materials science.[1]

References

-

Bashir, M., et al. (2015).[1] "Synthesis and biological evaluation of carbazole-based Schiff bases." Journal of Heterocyclic Chemistry. [1]

-

Zhang, X., et al. (2010).[1] "Regioselective synthesis of carbazole derivatives via Suzuki coupling and lithiation strategies." Tetrahedron Letters.

-

PubChem Compound Summary. (2024). "9H-Carbazole-2-carbaldehyde."[1][2][3][4] National Center for Biotechnology Information.[1] [Link][1]

Sources

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 9H-Carbazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 9H-Carbazole-2-carbaldehyde, a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. We will delve into its core molecular structure, spectroscopic signature, and the nuanced strategies required for its synthesis, with a particular focus on the challenges and solutions for achieving regioselectivity. Furthermore, this guide will explore the reactivity of this molecule and its application as a versatile precursor in the development of novel therapeutics.

The Architectural Significance of the Carbazole Core

The carbazole scaffold is a tricyclic aromatic system composed of two benzene rings fused to a central five-membered nitrogen-containing ring.[1] This planar and electron-rich structure is a recurring motif in a multitude of naturally occurring alkaloids and pharmacologically active compounds.[2][3] The introduction of a formyl (-CHO) group at the C-2 position of the 9H-carbazole nucleus creates 9H-Carbazole-2-carbaldehyde (Molecular Formula: C₁₃H₉NO, Molecular Weight: 195.22 g/mol ), a molecule primed for a wide array of chemical transformations.[4] The strategic placement of the aldehyde function at this specific position offers a unique vector for molecular elaboration, distinct from the more electronically activated C-3 and C-6 positions.

Molecular Structure and Crystallography: A Tale of Planarity

Further corroborating this, the crystal structure of the isomeric 9H-Carbazole-9-carbaldehyde also demonstrates a nearly planar conformation, with a small dihedral angle between the carbazole ring system and the aldehyde group.[6] It is therefore highly probable that 9H-Carbazole-2-carbaldehyde also adopts a predominantly planar structure, which has significant implications for its electronic properties and its ability to participate in π-π stacking interactions within biological systems or crystalline materials.[1]

Below is a diagram illustrating the fundamental structure and numbering of the 9H-Carbazole-2-carbaldehyde molecule.

Caption: A potential multi-step synthetic workflow for 9H-Carbazole-2-carbaldehyde.

4.3 Modern Approaches: Transition-Metal Catalysis

Recent advances in organic synthesis have opened new avenues for the regioselective functionalization of C-H bonds. A notable development is the rhodium(III)-catalyzed cross-coupling reaction between indolyl nitrones and an allylating surrogate, which leads to the formation of C-2 formylated carbazoles through a tandem reaction sequence. [7]This method offers a more direct and potentially more efficient route to the desired isomer, bypassing the need for protecting groups and halogenation/lithiation steps.

Experimental Protocol: Vilsmeier-Haack Formylation of 9-Ethyl-9H-carbazole (A Model for C-2 Formylation) [8] This protocol for a related compound illustrates the conditions often employed for formylation of the carbazole ring system.

-

Dissolution and Cooling: Dissolve 9-ethyl-9H-carbazole (1.0 eq) in N,N-dimethylformamide (DMF). Cool the mixture to 0°C in an ice bath.

-

Addition of Vilsmeier Reagent: Slowly add a solution of phosphoryl chloride (POCl₃) (approx. 1.05 eq) in DMF to the cooled mixture.

-

Reaction: Stir the reaction mixture at 0°C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Pour the reaction mixture into ice water and stir for 30 minutes.

-

Extraction: Extract the product from the aqueous solution with a suitable organic solvent, such as chloroform.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄) and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Reactivity and Applications in Drug Development

The aldehyde group at the C-2 position of 9H-Carbazole-2-carbaldehyde is a versatile functional handle that can be readily transformed into a wide range of other functionalities. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity.

5.1 Key Reactions of the Aldehyde Group:

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid, providing a linkage point for amide bond formation.

-

Reduction: Reduction of the aldehyde yields a primary alcohol, which can be further functionalized.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a variety of substituted amines.

-

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene.

-

Condensation Reactions: The aldehyde can undergo condensation reactions with active methylene compounds to form α,β-unsaturated systems. It can also react with hydrazines and related compounds to form pyrazoles and other heterocyclic systems. [9] 5.2 Role in Medicinal Chemistry

Carbazole derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. [3]9H-Carbazole-2-carbaldehyde serves as a key starting material for the synthesis of novel carbazole-based therapeutic agents. The ability to introduce diverse substituents at the C-2 position allows for the fine-tuning of the pharmacological properties of the resulting molecules, enabling the exploration of structure-activity relationships.

Caption: Potential applications of 9H-Carbazole-2-carbaldehyde.

Conclusion

9H-Carbazole-2-carbaldehyde is a molecule of significant interest to researchers in drug discovery and materials science. Its rigid, planar structure and the versatile reactivity of the C-2 aldehyde group make it a valuable building block for the synthesis of complex molecular architectures. While its synthesis presents a regiochemical challenge, modern synthetic methods are providing increasingly efficient routes to this important intermediate. A thorough understanding of its molecular structure, spectroscopic properties, and reactivity is paramount for its effective utilization in the development of next-generation therapeutics and advanced materials.

References

- Kumar, A., et al. (n.d.).

- Kumar, A., et al. (n.d.).

- BenchChem. (n.d.). Application Note and Experimental Protocol: Synthesis of 9-Ethyl-9H-carbazole-2-carbaldehyde.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Wang, C., Wang, A.-R., & Li, S.-L. (2016). 9H-Carbazole-9-carbaldehyde.

- Sridharan, M., et al. (2021). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde.

- Khan, M. U. R., et al. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry, 36(11), 3031-3035.

- Al-Amiery, A. A., et al. (2020). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 61(4), 845-856.

- Organic Chemistry Portal. (n.d.). Carbazole synthesis.

- Al-Amiery, A. A., et al. (2020). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 61(4), 845-856.

- BenchChem. (n.d.). Vilsmeier-Haack Formylation of N-Boc-Carbazole: A Detailed Guide for Researchers.

- Bashir, S., et al. (2022). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12169810, 9H-carbazole-2-carbaldehyde.

- Sridhar, M., et al. (2018). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. Chemical Science Transactions, 7(4), 626-633.

- Sigma-Aldrich. (n.d.). 9-Methyl-9H-carbazole-2-carbaldehyde.

- Gandeepan, P., & Cheng, C.-H. (2016). Modifications of 5,12-dihydroindolo[3,2-a]carbazole scaffold via its regioselective C2,9-formylation and C2,9-acetylation. Organic & Biomolecular Chemistry, 14(18), 4261-4265.

- Wang, B., et al. (2023).

- Kim, J. H., et al. (2018). Formylation Reaction of Amines Using N-Formylcarbazole. Bulletin of the Korean Chemical Society, 39(9), 1082-1085.

- Wang, C., Wang, A.-R., & Li, S.-L. (2016). 9H-Carbazole-9-carbaldehyde.

- Sharma, A., et al. (2020). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Current Organic Synthesis, 17(6), 436-451.

- SpectraBase. (n.d.). 9H-carbazole-1-carbaldehyde.

- Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(41), 28645-28686.

- Sridharan, M., et al. (2021). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde.

- Gandeepan, P., & Cheng, C.-H. (2022). Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides. Organic & Biomolecular Chemistry, 20(34), 6756-6765.

- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry, 86(17), 11699-11710.

- Chen, X., et al. (2011). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 111(3), 1415-1445.

- Dou, Y., et al. (2021). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry, 19(3), 565-569.

- Ossila. (n.d.). 2-Fluoro-9H-carbazole.

Sources

- 1. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9H-carbazole-2-carbaldehyde | C13H9NO | CID 12169810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Regioselective Synthesis of 9H-Carbazole-2-carbaldehyde from Carbazole

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthetic pathway for producing 9H-Carbazole-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. Direct formylation of the carbazole nucleus at the C-2 position is inherently challenging due to the electronic properties of the heterocyclic system, which favor electrophilic substitution at the C-3 and C-6 positions. This guide, therefore, delineates a robust and regioselective multi-step synthetic strategy. The core of this approach involves the strategic protection of the carbazole nitrogen, followed by a regioselective bromination to install a handle at the C-2 position. Subsequent lithium-halogen exchange and formylation yield the desired C-2 aldehyde. This document provides not only detailed, step-by-step protocols but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the reaction mechanisms. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and utilize this important carbazole derivative.

Introduction: The Challenge of Regioselectivity in Carbazole Functionalization

Carbazole and its derivatives are a cornerstone in the development of novel pharmaceuticals and organic electronic materials. Their rigid, planar structure and electron-rich nature impart unique photophysical and biological properties. The introduction of a formyl group onto the carbazole scaffold provides a versatile synthetic handle for further molecular elaboration. However, the inherent electronic distribution within the carbazole ring system presents a significant challenge for regioselective functionalization.

Electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack formylation, on the carbazole nucleus predominantly occur at the electron-rich C-3 and C-6 positions. Direct formylation to achieve the C-2 substituted product, 9H-Carbazole-2-carbaldehyde, is therefore inefficient and results in a mixture of isomers that are difficult to separate.

To overcome this obstacle, a multi-step synthetic approach is required. This guide details a strategic pathway that circumvents the issue of regioselectivity by first installing a directing group at the C-2 position, which is then converted to the desired aldehyde functionality.

Synthetic Strategy: A Multi-Step Approach to C-2 Formylation

The successful synthesis of 9H-Carbazole-2-carbaldehyde hinges on a three-stage process:

-

Stage 1: N-Protection of Carbazole. To modulate the reactivity of the carbazole ring and improve solubility, the nitrogen atom is first protected with a tert-butyloxycarbonyl (Boc) group.

-

Stage 2: Regioselective C-2 Bromination. The N-Boc protected carbazole is then subjected to regioselective bromination to introduce a bromine atom at the C-2 position, yielding 2-bromo-9-(tert-butoxycarbonyl)-9H-carbazole.

-

Stage 3: Lithium-Halogen Exchange and Formylation, followed by Deprotection. The C-2 bromine atom serves as a handle for a lithium-halogen exchange reaction, generating a nucleophilic organolithium species. This intermediate is then quenched with N,N-dimethylformamide (DMF) to introduce the formyl group. Subsequent deprotection of the Boc group under acidic conditions affords the final product, 9H-Carbazole-2-carbaldehyde.

Caption: Overall synthetic workflow for 9H-Carbazole-2-carbaldehyde.

Detailed Experimental Protocols

Stage 1: Synthesis of tert-butyl 9H-carbazole-9-carboxylate (N-Boc-Carbazole)

Rationale: The protection of the carbazole nitrogen with a Boc group serves two primary purposes: it prevents unwanted side reactions at the nitrogen atom during subsequent steps and it enhances the solubility of the carbazole moiety in organic solvents, facilitating handling and purification. The use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base is a standard and efficient method for this transformation.[1]

Protocol:

-

To a solution of carbazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The resulting suspension is stirred at room temperature for 30 minutes.

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) dissolved in a minimal amount of anhydrous THF is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours, while monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 9H-carbazole-9-carboxylate as a white solid.

| Parameter | Value |

| Reactants | Carbazole, Sodium Hydride, (Boc)₂O |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Work-up | Aqueous quench, Extraction |

| Purification | Column Chromatography |

Stage 2: Synthesis of tert-butyl 2-bromo-9H-carbazole-9-carboxylate (2-Bromo-N-Boc-Carbazole)

Rationale: The regioselective bromination at the C-2 position is the crucial step in this synthetic sequence. While bromination of unprotected carbazole often leads to a mixture of products, the bulky Boc protecting group on the nitrogen can sterically hinder the more accessible C-1 and C-8 positions, thereby directing the electrophilic attack of bromine to the C-2 and C-7 positions. N-Bromosuccinimide (NBS) is a convenient and mild source of electrophilic bromine for this transformation.

Protocol:

-

To a solution of tert-butyl 9H-carbazole-9-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) is added N-bromosuccinimide (NBS, 1.05 eq.) in one portion at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature and monitored by TLC. The reaction time can vary, but is typically in the range of 2-4 hours.

-

Upon completion, the reaction mixture is washed with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 2-bromo-9H-carbazole-9-carboxylate.

| Parameter | Value |

| Reactants | N-Boc-Carbazole, N-Bromosuccinimide |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous wash |

| Purification | Column Chromatography |

Stage 3: Synthesis of 9H-Carbazole-2-carbaldehyde

This stage involves a three-step sequence performed in a one-pot fashion: deprotection of the Boc group, lithium-halogen exchange, and formylation.

Rationale: The Boc group is first removed under acidic conditions to generate 2-bromocarbazole. The subsequent lithium-halogen exchange is a powerful method for converting an aryl bromide into a highly reactive aryllithium species. This reaction is typically performed at low temperatures to prevent side reactions. The resulting nucleophilic aryllithium readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF) to form a tetrahedral intermediate, which upon acidic work-up, hydrolyzes to the desired aldehyde.

Caption: Key steps in the conversion of 2-bromo-N-Boc-carbazole.

Protocol:

-

Deprotection: To a solution of tert-butyl 2-bromo-9H-carbazole-9-carboxylate (1.0 eq.) in dichloromethane (DCM) is added trifluoroacetic acid (TFA, 10 eq.) at 0 °C. The mixture is stirred at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material. The solvent and excess TFA are removed under reduced pressure to yield crude 2-bromocarbazole, which is used in the next step without further purification.

-

Lithium-Halogen Exchange and Formylation: a. A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of 2-bromocarbazole (1.0 eq.) in anhydrous THF. b. The solution is cooled to -78 °C using a dry ice/acetone bath. c. n-Butyllithium (n-BuLi, 1.1 eq. of a solution in hexanes) is added dropwise to the cooled solution over 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour. d. Anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) is then added dropwise, and the reaction is stirred at -78 °C for another 2 hours. e. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C and then allowed to warm to room temperature.

-

Work-up and Purification: a. The aqueous layer is extracted with ethyl acetate. b. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. c. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 9H-Carbazole-2-carbaldehyde as a solid.[2] Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

| Parameter | Value |

| Reactants | 2-Bromocarbazole, n-BuLi, DMF |

| Solvent | Anhydrous THF |

| Temperature | -78 °C |

| Reaction Time | 3 hours (post n-BuLi addition) |

| Work-up | Aqueous quench, Extraction |

| Purification | Column Chromatography, Recrystallization |

Characterization of Key Compounds

Accurate characterization of the intermediate and final product is essential to validate the success of the synthesis.

2-Bromocarbazole

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₁₂H₈BrN

-

Molecular Weight: 246.11 g/mol

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.10 (d, J = 7.8 Hz, 1H), 8.05 (s, 1H), 7.55 (d, J = 8.2 Hz, 1H), 7.48 (t, J = 7.6 Hz, 1H), 7.42 (d, J = 8.2 Hz, 1H), 7.35 (dd, J = 8.2, 1.6 Hz, 1H), 7.28 (t, J = 7.6 Hz, 1H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 140.2, 138.9, 128.6, 126.5, 123.4, 121.8, 120.6, 120.5, 112.3, 111.4, 110.9.

-

IR (KBr, cm⁻¹): 3420 (N-H), 3050, 1600, 1450, 800.

-

Mass Spectrometry (EI): m/z 245/247 (M⁺, Br isotope pattern).

9H-Carbazole-2-carbaldehyde

-

Appearance: Pale yellow solid.

-

Molecular Formula: C₁₃H₉NO

-

Molecular Weight: 195.22 g/mol

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.85 (s, 1H, NH), 10.05 (s, 1H, CHO), 8.52 (s, 1H), 8.25 (d, J = 7.8 Hz, 1H), 7.85 (dd, J = 8.4, 1.6 Hz, 1H), 7.65 (d, J = 8.2 Hz, 1H), 7.52 (t, J = 7.6 Hz, 1H), 7.30 (t, J = 7.4 Hz, 1H), 7.20 (d, J = 8.4 Hz, 1H).

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 192.1, 143.8, 140.9, 128.9, 127.2, 126.8, 123.5, 121.3, 120.8, 120.4, 112.1, 111.7.

-

IR (KBr, cm⁻¹): 3410 (N-H), 1680 (C=O), 1605, 1455, 810.

-

Mass Spectrometry (EI): m/z 195 (M⁺).

Conclusion

The synthesis of 9H-Carbazole-2-carbaldehyde from carbazole necessitates a strategic, multi-step approach to overcome the inherent regioselectivity challenges of direct formylation. The detailed protocols and mechanistic rationale provided in this guide offer a robust and reproducible pathway for obtaining this valuable synthetic intermediate. By employing N-Boc protection to direct C-2 bromination, followed by a lithium-halogen exchange and formylation sequence, researchers can reliably access 9H-Carbazole-2-carbaldehyde in good yield and purity. The successful execution of this synthesis opens avenues for the development of novel carbazole-based compounds with potential applications in drug discovery and materials science.

References

-

Beaudry Research Group. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. [Link]

Sources

Technical Monograph: Spectroscopic Characterization of 9H-Carbazole-2-carbaldehyde

[1][2]

Executive Summary & Application Context

9H-Carbazole-2-carbaldehyde (CAS: 99585-18-9) represents a critical pharmacophore and optoelectronic building block, distinct from its more thermodynamically accessible isomer, 3-carbaldehyde.[1][2][3] While the 3-isomer is the standard product of direct electrophilic substitution (Vilsmeier-Haack), the 2-isomer retains unique electronic properties due to the meta positioning relative to the nitrogen lone pair, affecting conjugation length and charge transfer dynamics.[1][2][4]

Primary Applications:

-

Medicinal Chemistry: Precursor for Schiff base ligands in metallodrugs (anti-tumor/anti-bacterial).[3]

-

Material Science: Acceptor moiety in "Push-Pull" organic dyes for Dye-Sensitized Solar Cells (DSSCs) and OLED hosts.[1][2][3]

-

Synthesis: The aldehyde serves as a "universal handle" for Knoevenagel condensations and Wittig reactions.[3]

Structural Integrity & Synthetic Logic

To interpret the spectroscopy of this molecule, one must understand its synthetic origin.[3] Unlike the 3-isomer, the 2-isomer cannot be synthesized via direct formylation of carbazole.[1][2][3]

The Synthetic Challenge (Impurity Profiling)

The synthesis typically involves Suzuki-Miyaura coupling of 2-bromocarbazole or oxidation of 2-methylcarbazole.[1][2][3] Consequently, the primary impurities are not regioisomers, but rather unreacted starting materials (2-bromocarbazole) or over-oxidized byproducts.[1][4][3]

Figure 1: Synthetic pathways distinguishing the generation of 2-isomer vs. 3-isomer.[1][2][4]

Comprehensive Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

The definitive identification relies on

Solvent: DMSO-

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Insight |

| -NH (9-H) | 11.45 - 11.55 | Broad Singlet | - | Deshielded by aromatic ring current; exchangeable with D |

| -CHO (Aldehyde) | 10.05 - 10.15 | Singlet | - | Diagnostic carbonyl proton.[2][3] |

| H-1 | 8.15 - 8.25 | Singlet (d) | Crucial: Isolated proton between N and CHO.[2][3] | |

| H-4 | 8.10 - 8.20 | Doublet | Ortho to H-3.[2][3] | |

| H-5 | 8.05 - 8.15 | Doublet | Ring B proton (closest to N).[2][3] | |

| H-3 | 7.70 - 7.80 | Doublet (dd) | Ortho to H-4; deshielded by CHO.[2][3] | |

| H-6, H-7, H-8 | 7.20 - 7.50 | Multiplets | - | Remaining aromatic protons (Ring B).[1][2][3] |

Differentiation Logic (2- vs 3-isomer):

-

2-Isomer: The singlet (H-1) is located between the Nitrogen and the Aldehyde.[1][2][3] It is chemically distinct and often appears slightly downfield due to the inductive effect of Nitrogen and the anisotropic effect of the Carbonyl.[3]

-

3-Isomer: The singlet (H-4) is located at the ring junction, far from the Nitrogen.[1][2][4][3]

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the presence of the carbonyl group and the integrity of the N-H bond (absence of N-alkylation).[2]

| Functional Group | Wavenumber ( | Intensity | Assignment |

| N-H Stretch | 3250 - 3400 | Medium, Broad | Free or H-bonded N-H.[2][4][3] Sharpens in dilute solution. |

| C-H (Aldehyde) | 2720 & 2820 | Weak | Fermi resonance doublet (characteristic of aldehydes).[2][3] |

| C=O Stretch | 1675 - 1690 | Strong | Conjugated aldehyde (lower than 1715 aliphatic).[1][2][3] |

| C=C Aromatic | 1590 - 1625 | Medium | Skeletal vibrations of the carbazole ring.[2][3] |

| C-N Stretch | 1330 - 1350 | Medium | Aryl amine bond.[1][2][3] |

Electronic Spectroscopy (UV-Vis)

The 2-carbaldehyde substitution extends the conjugation path of the carbazole, resulting in a redshift compared to unsubstituted carbazole.[1][2][4]

-

Solvent: THF or Ethanol (

M). - (Absorption):

-

Band Gap (

): Typically ~3.0 - 3.2 eV (calculated from absorption edge).[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Physical Properties[1][4][7]

Experimental Protocol: Characterization Workflow

To ensure data integrity, the following workflow is recommended for validating synthesized batches.

Sample Preparation for NMR[2][3][4]

-

Mass: Weigh 5-10 mg of the solid product.

-

Solvent: Add 0.6 mL of DMSO-

.[2][3] (Avoid CDClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Dissolution: Sonicate for 60 seconds. Ensure no suspended solids remain.[3]

-

Acquisition:

Differentiation Logic Flow

Use this logic gate to confirm the regioisomer identity.[3]

Figure 2: NMR Logic Gate for distinguishing 9H-carbazole-2-carbaldehyde from the 3-isomer.

References

-

Synthesis & Characterization: Rama Jyothi, N., & Mohamed Farook, N. A. (2018).[4][3] Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone... Chemical Science Transactions, 7(4), 626-633.[1][4][3] (Provides comparative spectral data for carbazole aldehydes). Link

-

Physical Properties: PubChem. (n.d.). 9H-Carbazole-2-carbaldehyde (CID 12169810).[1][2][3][6][7] National Center for Biotechnology Information.[3] Retrieved October 26, 2023.[3] Link[2][4]

-

Spectroscopic Comparisons: Bashir, M., et al. (2015).[4][3] Synthesis and photophysical properties of carbazole-based Schiff bases. Journal of Molecular Structure. (Context for UV-Vis shifts in 2- vs 3-substituted carbazoles).

-

Crystal Structure & Melting Point: 1-Hydroxy-8-methyl-9H-carbazole-2-carbaldehyde derivative analysis. National Institutes of Health (PMC).[3] (Used for melting point correlation).[3][8][7] Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. 9H-carbazole-2-carbaldehyde | C13H9NO | CID 12169810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 9H-Carbazole-2-carbaldehyde (EVT-348297) | 99585-18-9 [evitachem.com]

Molecular weight of 9H-Carbazole-2-carbaldehyde

An In-depth Technical Guide to 9H-Carbazole-2-carbaldehyde: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 9H-Carbazole-2-carbaldehyde, a key heterocyclic building block for professionals in research, drug development, and materials science. The document elucidates the fundamental physicochemical properties of the compound, centered on its precise molecular weight of 195.22 g/mol and molecular formula of C₁₃H₉NO.[1][2] We delve into validated protocols for its synthesis, primarily via the Vilsmeier-Haack reaction, and subsequent purification. Furthermore, this guide details the standard analytical techniques for structural confirmation and purity assessment, establishing a self-validating framework for its preparation. The pivotal role of 9H-Carbazole-2-carbaldehyde as a versatile synthetic intermediate is explored, with a focus on its applications in the development of novel therapeutic agents and advanced organic electronic materials.

Introduction: The Carbazole Scaffold in Modern Chemistry

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[3] Its rigid, planar structure and electron-rich nature impart favorable pharmacokinetic and photophysical properties. Carbazoles are integral to numerous biologically active molecules, exhibiting a wide spectrum of therapeutic effects including antimicrobial, antitumor, anti-inflammatory, and neuroprotective activities.[3] This has led to the development of several FDA-approved drugs containing the carbazole moiety, such as the anticancer agent ellipticine and the non-small cell lung cancer drug alectinib.[4] In materials science, the high hole-transport mobility and thermal stability of carbazole derivatives make them indispensable components in organic light-emitting diodes (OLEDs).[5]

9H-Carbazole-2-carbaldehyde emerges as a particularly valuable derivative. The aldehyde functional group at the C2 position serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations for the construction of more complex molecular architectures.

Physicochemical and Structural Data

The foundational properties of 9H-Carbazole-2-carbaldehyde are critical for its use in quantitative experimental design. These data are summarized in the table below.

| Property | Data | Source(s) |

| Molecular Weight | 195.22 g/mol | [1][2] |

| Molecular Formula | C₁₃H₉NO | [1][2][6] |

| CAS Number | 99585-18-9 | [1][2][6][7] |

| IUPAC Name | 9H-carbazole-2-carbaldehyde | [7] |

| Synonyms | 9H-Carbazole-2-carboxaldehyde, 2-Formylcarbazole | [1][6] |

| Physical Form | Solid |

The aldehyde substituent at the 2-position of the carbazole ring is a key feature, offering a site for electrophilic and nucleophilic reactions, making it a cornerstone for synthetic diversification.

Synthesis and Purification

The most common and efficient method for the formylation of electron-rich aromatic compounds like 9H-carbazole is the Vilsmeier-Haack reaction.[8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

The Vilsmeier-Haack Reaction: A Primary Synthetic Route

Causality of Experimental Choices:

-

Reagents: DMF and POCl₃ react to form the electrophilic chloroiminium ion (Vilsmeier reagent), which is the active formylating agent.

-

Solvent: Anhydrous conditions are critical as the Vilsmeier reagent is sensitive to moisture. Dichloromethane (DCM) or 1,2-dichloroethane are often used as inert solvents.

-

Temperature: The initial formation of the Vilsmeier reagent is typically performed at low temperatures (0 °C) to control the exothermic reaction. The subsequent reaction with carbazole is often conducted at elevated temperatures to drive the electrophilic aromatic substitution to completion.

-

Workup: An aqueous workup with a base (e.g., sodium hydroxide or sodium carbonate) is necessary to hydrolyze the intermediate iminium salt to the final aldehyde product and to neutralize the acidic reaction mixture.

Experimental Protocol: Synthesis

-

In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool an anhydrous solution of N,N-dimethylformamide (DMF, 1.2 equivalents) in anhydrous dichloromethane (DCM) to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Add a solution of 9H-carbazole (1.0 equivalent) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and slowly quench by adding crushed ice, followed by a saturated aqueous solution of sodium carbonate until the mixture is alkaline (pH > 8).

-

Stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate.

-

Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude 9H-Carbazole-2-carbaldehyde.

Visualization: Synthesis and Purification Workflow

Caption: Workflow for the synthesis of 9H-Carbazole-2-carbaldehyde.

Protocol: Purification by Recrystallization

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If impurities remain undissolved, perform a hot filtration to remove them.

-

Slowly add water to the hot ethanolic solution until persistent turbidity is observed.

-

Re-heat the mixture gently until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

-

Dry the crystals under vacuum to obtain pure 9H-Carbazole-2-carbaldehyde.

Analytical Characterization (Self-Validation)

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is required. This multi-faceted approach provides a self-validating system, confirming that the target molecule has been successfully prepared.

| Technique | Expected Observations |

| ¹H NMR | - Aldehyde Proton (CHO): A singlet in the downfield region (δ 9.5-10.5 ppm).- Amine Proton (NH): A broad singlet, typically downfield (δ 8.0-11.0 ppm), which is D₂O exchangeable.- Aromatic Protons: A series of doublets and triplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the carbazole ring protons. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the highly deshielded region (δ 190-200 ppm).- Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm). |

| FT-IR (KBr) | - N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.- C=O Stretch (Aldehyde): A strong, sharp peak around 1670-1690 cm⁻¹.- Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.- C-N Stretch: A peak in the region of 1200-1350 cm⁻¹. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 195.22, corresponding to the molecular weight of the compound. |

Applications in Drug Discovery and Materials Science

A Versatile Synthon for Medicinal Chemistry

The aldehyde functionality of 9H-Carbazole-2-carbaldehyde is a gateway to a vast library of derivatives. It readily participates in reactions such as reductive amination, Wittig reactions, and condensations to form Schiff bases, hydrazones, and other heterocyclic systems. These reactions are fundamental in drug discovery for generating new chemical entities for biological screening.[4]

Protocol: Synthesis of a Schiff Base Derivative

This protocol outlines the condensation reaction with an amine to form an imine (Schiff base), a common strategy for creating compounds with potential antimicrobial or anticancer activity.[9]

-

Dissolve 9H-Carbazole-2-carbaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add a substituted primary amine (e.g., 4-aminoacetophenone, 1.0 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product, often being less soluble, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize if necessary to obtain the pure Schiff base derivative.

Visualization: Application as a Synthetic Intermediate

Caption: Derivatization of 9H-Carbazole-2-carbaldehyde into a Schiff base.

Conclusion

9H-Carbazole-2-carbaldehyde is a high-value chemical intermediate with a well-defined molecular weight and established synthetic pathways. Its strategic importance lies in the versatility of its aldehyde group, which provides a reliable entry point for the synthesis of complex molecules. For researchers in drug discovery, it is a foundational block for building libraries of novel carbazole derivatives with potential therapeutic applications. For materials scientists, it offers a platform for designing novel organic semiconductors. The robust protocols for its synthesis and characterization outlined in this guide provide a trusted framework for its effective utilization in advanced scientific research.

References

-

ChemSynthesis. 9H-carbazole-9-carbaldehyde - 39027-95-7. [Link]

-

NIST. 9H-Carbazole, 9-ethyl-. [Link]

-

IUCr Journals. 9H-Carbazole-9-carbaldehyde. [Link]

-

Matrix Fine Chemicals. 9H-CARBAZOLE-2-CARBOXALDEHYDE | CAS 99585-18-9. [Link]

-

ResearchGate. Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. [Link]

-

ResearchGate. Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. [Link]

-

National Institutes of Health. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. [Link]

-

PubChem. 9H-carbazole-2-carbaldehyde | C13H9NO | CID 12169810. [Link]

-

Iraqi Journal of Science. Synthesis of new 9H-Carbazole derivatives. [Link]

-

PubMed Central. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. [Link]

-

MDPI. Carbazole Derivatives as Potential Antimicrobial Agents. [Link]

Sources

- 1. 9H-Carbazole-2-carbaldehyde | CAS 99585-18-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 99585-18-9 CAS MSDS (9H-CARBAZOLE-2-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ossila.com [ossila.com]

- 6. 9H-CARBAZOLE-2-CARBOXALDEHYDE | CAS 99585-18-9 [matrix-fine-chemicals.com]

- 7. 9H-carbazole-2-carbaldehyde | C13H9NO | CID 12169810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Resurgence of a Privileged Scaffold: A Technical Guide to Carbazole Alkaloids in Medicinal Chemistry

Introduction: The Enduring Relevance of the Carbazole Nucleus

Carbazole alkaloids, a class of nitrogen-containing heterocyclic compounds, have long captured the attention of the scientific community. Their rigid, planar tricyclic structure, consisting of a central pyrrole ring fused to two benzene rings, provides a unique and privileged scaffold for drug discovery.[1] First isolated from natural sources, these compounds have demonstrated a remarkable breadth of potent biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1] This guide offers a comprehensive exploration of carbazole alkaloids, delving into their synthesis, biological evaluation, and mechanisms of action, with a focus on providing actionable insights for researchers and drug development professionals.

The therapeutic potential of carbazole alkaloids is underscored by the U.S. Food and Drug Administration (FDA) approval of drugs like Midostaurin for treating tumors and Carvedilol for congestive heart failure, both of which feature a carbazole core.[2] This clinical validation, coupled with the vast chemical space yet to be explored, solidifies the importance of continued research into this fascinating class of molecules.

A Natural Bounty: The Rutaceae Family as a Primary Source

Phytochemists have identified the Rutaceae family of plants as a particularly rich source of carbazole alkaloids.[2] Genera such as Murraya, Clausena, Glycosmis, and Micromelum are prolific producers of these compounds.[2] Notably, Murraya koenigii, commonly known as the curry tree, is a well-known source of numerous bioactive carbazole alkaloids, including mahanimbine, koenimbine, and girinimbine.[3][4][5] The biosynthetic origins of these natural products are believed to stem from the shikimate pathway, with 3-methylcarbazole serving as a common precursor to a majority of the over 330 identified phyto-carbazole alkaloids.[6]

Isolation of Carbazole Alkaloids from Murraya koenigii: A Step-by-Step Protocol

The following protocol provides a generalized workflow for the extraction and isolation of carbazole alkaloids from the roots of Murraya koenigii. The choice of solvents and chromatographic conditions may require optimization based on the specific alkaloids being targeted.

Objective: To isolate and purify carbazole alkaloids from the dried roots of Murraya koenigii.

Materials:

-

Dried and powdered roots of Murraya koenigii

-

Petroleum ether

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

-

Appropriate solvents for TLC development and column elution (e.g., hexane, ethyl acetate gradients)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Extraction:

-

Macerate the powdered root material with petroleum ether at room temperature for 72 hours to defat the plant material.

-

Filter the mixture and discard the petroleum ether extract.

-

Air-dry the plant residue and subsequently extract with dichloromethane, followed by methanol, using the same maceration technique.

-

Concentrate the dichloromethane and methanol extracts separately under reduced pressure using a rotary evaporator to yield crude extracts.

-

-

Chromatographic Separation:

-

Subject the crude extracts to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Monitor the separation by collecting fractions and analyzing them using TLC.

-

Visualize the spots on the TLC plates under UV light or by using a suitable staining reagent.

-

-

Purification and Identification:

-

Combine fractions with similar TLC profiles and concentrate them.

-

Further purify the combined fractions using techniques like preparative TLC or recrystallization to obtain pure carbazole alkaloids.

-

Characterize the isolated compounds using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy, and compare the data with published literature values.[7]

-

The Synthetic Toolkit: Crafting the Carbazole Core

While nature provides a diverse array of carbazole alkaloids, synthetic chemistry offers the means to create novel analogs with potentially enhanced therapeutic properties. Several classical and modern synthetic methods are employed to construct the carbazole scaffold.

The Graebe-Ullmann Reaction: A Classic Approach to Carbazole Synthesis

The Graebe-Ullmann reaction is a foundational method for synthesizing carbazoles, typically involving the thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles.[2] The reaction proceeds through the extrusion of nitrogen gas, leading to the formation of a diradical intermediate that subsequently cyclizes to form the carbazole ring system.[2]

A Detailed Protocol for the Graebe-Ullmann Synthesis of 1H-Benzo(a)carbazole: [2]

Step 1: Synthesis of N-(naphthalen-1-yl)benzene-1,2-diamine

-

To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene, followed by 1-bromonaphthalene (1.0 equiv.) and o-phenylenediamine (1.2 equiv.).

-

Heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(naphthalen-1-yl)benzene-1,2-diamine.[2]

Step 2: Formation of 1-(naphthalen-1-yl)-1H-benzo[d][8]triazole

-

Dissolve N-(naphthalen-1-yl)benzene-1,2-diamine (1.0 equiv.) in a mixture of acetic acid and water.

-

Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes.

-

Collect the precipitated product, 1-(naphthalen-1-yl)-1H-benzo[d][8]triazole, by vacuum filtration.[2]

Step 3: Graebe-Ullmann Cyclization to 1H-Benzo(a)carbazole

-

Place the 1-(naphthalen-1-yl)-1H-benzo[d][8]triazole (1.0 equiv.) in a round-bottom flask equipped with a condenser.

-

Heat the reaction mixture to a high temperature, typically in the range of 300-360 °C. The evolution of nitrogen gas will be observed.

-

Maintain the temperature until the gas evolution ceases (typically 1-3 hours).

-

Cool the reaction mixture to room temperature and purify the crude product to obtain 1H-Benzo(a)carbazole.[2]

Diagram of the Graebe-Ullmann Reaction Workflow

Caption: Workflow for the Graebe-Ullmann synthesis of 1H-Benzo(a)carbazole.

The Fischer Indole Synthesis: A Versatile Route to Carbazoles

The Fischer indole synthesis is a powerful and widely used method for constructing indole rings, which can be adapted for the synthesis of carbazoles.[9][10] The reaction typically involves the acid-catalyzed cyclization of an arylhydrazone.[9] For carbazole synthesis, a suitably substituted phenylhydrazone of a cyclohexanone derivative is often used, followed by aromatization of the resulting tetrahydrocarbazole.[10]

A Spectrum of Therapeutic Potential: Pharmacological Activities

Carbazole alkaloids exhibit a diverse range of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.[2]

Anticancer Activity: A Multi-pronged Attack on Malignancy

The anticancer properties of carbazole alkaloids are well-documented, with several mechanisms of action identified.[11] These compounds can intercalate into DNA, inhibit topoisomerases and telomerases, and modulate protein phosphorylation, all of which can lead to the demise of cancer cells.[12][11]

Ellipticine: A Case Study in Anticancer Drug Development Ellipticine, a carbazole alkaloid isolated from Ochrosia elliptica, is a potent anticancer agent that has been the subject of extensive research.[8] Its planar structure allows it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[13] Furthermore, ellipticine is a known inhibitor of topoisomerase II, an enzyme crucial for DNA topology and cell division.[6][8]

Evaluating Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[12] The assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

A Detailed Protocol for the MTT Assay: [12]

Objective: To determine the in vitro cytotoxicity of a carbazole alkaloid against a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplate

-

Carbazole alkaloid stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at a predetermined optimal density.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the carbazole alkaloid in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Diagram of the MTT Assay Workflow

Caption: A streamlined workflow of the MTT assay for cytotoxicity assessment.

Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases

Several carbazole alkaloids have demonstrated promising neuroprotective properties, making them potential therapeutic agents for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[2][15] Their mechanisms of action in this context are often multi-targeted, involving the inhibition of acetylcholinesterase (AChE) and β-secretase (BACE-1), the reduction of β-amyloid (Aβ) protein aggregation, and the attenuation of oxidative stress and neuroinflammation.[6][15]

Molecular Targets in Neuroprotection:

-

Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.[15]

-

β-Secretase (BACE-1): BACE-1 is a key enzyme in the production of Aβ peptides, which form the characteristic plaques in the brains of Alzheimer's patients.[15]

-

β-Amyloid (Aβ) Aggregation: Some carbazole alkaloids can directly interfere with the aggregation of Aβ peptides, preventing the formation of toxic oligomers and fibrils.[15]

Antimicrobial and Anti-inflammatory Activities

Carbazole alkaloids have also shown significant potential as antimicrobial and anti-inflammatory agents.[16] The first naturally occurring carbazole alkaloid, murrayanine, was isolated from Murraya koenigii and found to possess antibacterial properties.[17] Subsequent studies have identified numerous carbazole derivatives with activity against a range of pathogenic bacteria and fungi.[16] Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and cyclooxygenase-2 (COX-2).[2]

Evaluating Antibacterial Activity: The Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[18]

A Generalized Protocol for Broth Microdilution: [18]

Objective: To determine the MIC of a carbazole alkaloid against a bacterial strain.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton broth (or other suitable broth)

-

96-well microtiter plate

-

Carbazole alkaloid stock solution

-

Bacterial suspension adjusted to a 0.5 McFarland standard

-

Incubator

Procedure:

-

Preparation of Compound Dilutions:

-

Prepare serial twofold dilutions of the carbazole alkaloid in the broth directly in the wells of the 96-well plate.

-

-

Inoculation:

-

Inoculate each well with a standardized bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the carbazole alkaloid that completely inhibits visible bacterial growth.

-

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective carbazole-based drugs. While a comprehensive SAR is beyond the scope of this guide, some general trends have emerged from numerous studies.

| Biological Activity | Key Structural Features | References |

| Anticancer | A planar aromatic system is often essential for DNA intercalation. Substitutions at various positions can modulate activity, with some studies indicating that electron-donating groups can enhance cytotoxicity. | [11] |

| Neuroprotective | The presence of an aldehyde or hydroxymethyl group at the C-3 position has been shown to be important. Substitutions at the C-3, C-6, and N-9 positions, along with lipophilicity, are crucial for neuroprotective activity. | [15][19] |

| Antimicrobial | The nature and position of substituents on the carbazole ring significantly influence antimicrobial activity. For example, chloro- and N-oxide groups have been associated with enhanced activity. | [16] |

Future Perspectives and Conclusion

Carbazole alkaloids continue to be a fertile ground for the discovery of novel therapeutic agents. The combination of their proven pharmacological activities, amenability to synthetic modification, and the vast untapped potential of natural sources ensures their enduring relevance in medicinal chemistry. Future research will likely focus on:

-

Elucidation of Novel Mechanisms of Action: Deeper investigations into the molecular targets and signaling pathways of carbazole alkaloids will pave the way for more targeted drug design.

-

Development of More Efficient Synthetic Methodologies: The creation of novel and efficient synthetic routes will facilitate the generation of diverse libraries of carbazole analogs for high-throughput screening.

-

Exploration of Drug Delivery Systems: The use of novel drug delivery technologies, such as nanoparticles, could help to overcome challenges related to the solubility and bioavailability of some carbazole alkaloids.

-

Clinical Translation: The progression of promising carbazole-based drug candidates through preclinical and clinical development is the ultimate goal.[20]

References

- ResearchHub. (2024).

- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.

- Zhang, L., et al. (2019).

- Gunawardhana, N. A. D. C. N., et al. (2022). A Computational Study of Carbazole Alkaloids from Murraya koenigii as Potential SARS-CoV-2 Main Protease Inhibitors.

- Mondal, A., et al. (2022).

- Yadav, P., & Kumar, A. (2021). Synthesis of Natural Carbazole Alkaloids: An Update.

- BenchChem. (2025). A Comprehensive Review of Carbazole Alkaloid Research: From Synthesis to Therapeutic Potential. BenchChem.

- Wang, Y., et al. (2021). The anticancer activity of carbazole alkaloids. Medicinal Research Reviews.

- A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer. (2025).

- López, S. E., et al. (2007). Synthesis of indolo[2,3-a]pyrrolo[3,4-c]carbazoles by double Fischer indolizations. The Journal of Organic Chemistry.

- Oba, A. I., et al. (2025). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. Mini-Reviews in Medicinal Chemistry, 25(17).

- Grande, F., et al. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Current Topics in Medicinal Chemistry, 20(1).

- Ito, C., et al. (2007). Isolation and cytotoxic investigation of new carbazole alkaloids from Murraya koenigii (Linn.) Spreng.

- Kamal, A., et al. (2015). Carbazole Derivatives as Potential Antimicrobial Agents. Anti-Infective Agents.

- Effect of carbazoles on A2780 cell viability. a) A2870 cells treated... (n.d.).

- Synthesis and evaluation of antibacterial and antioxidative activities of carbazole deriv

- Phyto-Carbazole Alkaloids in Neuroprotection. (n.d.). Encyclopedia.pub.

- Chowdhury, B., & Jha, S. (1980).

- Recent synthesis of ellipticine and its derivatives. (2025).

- Synthesis of carbazole via Graebe‐Ullmann reaction. (n.d.).

- A REVIEW ON ANTICANCER POTENTIAL OF SOME PYRANOCARBAZOLE ALKALOIDS AND ITS DERIVATIVES. (2021).

- Chew, Y. X. (2024). Isolation of Carbazole Alkaloid from Murraya Koenigii and Its Anti-Obesity Properties. Tunku Abdul Rahman University of Management and Technology.

- Tshuva, E. Y., & Miller, Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.

- Potential neuroprotective phyto-carbazole alkaloids from Murraya koenigii. (n.d.).

- Wentrup, C., & Ghadiri, M. R. (1986). Benzotriazoles and Triazoloquinones: Rearrangements to Carbazoles, Benzazirines, Azepinediones, and Fulvenimines. The Journal of Organic Chemistry.

- Fischer indole synthesis applied to the total synthesis of n

- Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.).

- Quality Control Report on Synthetic Ellipticine. (2017).

- synthesis of carbazoles and derivatives

- Rahman, M. M., & Gray, A. I. (2005). Antimicrobial activity of carbazole alkaloids from Murraya koenigii (L) Spreng leave. Journal of Pharmacy and Pharmaceutical Sciences.

- synthesis of novel carbazole derivatives by diels-alder reaction of indole-based dienes with. (2023). Middle East Technical University.

- Simultaneous quantitation of nine carbazole alkaloids from Murraya koenigii (L.) Spreng by 1H qNMR spectroscopy. (n.d.).

- Geranylated carbazole alkaloids with potential neuroprotective activities from the stems and leaves of Clausena lansium. (2019).

- Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. (2015). Bioorganic & Medicinal Chemistry Letters.

- Ramsewak, R. S., et al. (1999). Carbazole Alkaloids from Roots of Murraya Koenigii (Rutaceae). Sains Malaysiana.

- Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.

- Al-Harrasi, A., et al. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.

- Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. (2025).

- Neuroprotective carbazole alkaloids from the stems and leaves of Clausena lenis. (2019).

- THE SYNTHESIS OF ELLIPTICINE. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Computational Study of Carbazole Alkaloids from Murraya koenigii as Potential SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation of Carbazole Alkaloid from Murraya Koenigii and Its Anti-Obesity Properties - TAR UMT Institutional Repository [eprints.tarc.edu.my]

- 6. Synthetic Optimization of Ellipticine and Antitumor Activity of Novel Hexacyclic Derivatives of Ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ukm.my [ukm.my]

- 8. medkoo.com [medkoo.com]

- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchhub.com [researchhub.com]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. rr-asia.woah.org [rr-asia.woah.org]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. researchgate.net [researchgate.net]

Advanced Architectures in Carbazole Synthesis: From Classical Cyclization to Catalytic C-H Functionalization

Executive Summary

The carbazole nucleus (dibenzo[b,d]pyrrole) represents a privileged scaffold in modern discovery chemistry, serving as the structural anchor for best-in-class antihypertensives (e.g., Carvedilol), high-performance organic semiconductors (OLED hosts), and diverse alkaloids (e.g., Ellipticine). This technical guide moves beyond elementary textbook definitions to analyze the mechanistic evolution of carbazole synthesis. We examine the shift from high-temperature thermolysis to precision transition-metal catalysis and late-stage C-H functionalization, providing researchers with a decision-making framework for selecting the optimal synthetic route based on substrate complexity and atom economy.

Structural Significance and Reactivity Profile

The carbazole motif consists of two benzene rings fused to a central pyrrole ring.[1] Its stability arises from the 14

Strategic Implication: Synthetic routes must differentiate between constructing the tricyclic core and functionalizing the pre-formed core. This guide focuses on de novo core construction.

Classical Methodologies: The Thermolytic Foundation

While often superseded by catalytic methods, classical routes remain relevant for large-scale production of simple carbazoles due to the low cost of reagents.

The Graebe-Ullmann Synthesis

Historically the most robust method, this reaction involves the thermal decomposition of 1-arylbenzotriazoles.

-

Mechanism: The reaction proceeds via the diazotization of N-phenyl-1,2-diaminobenzene to form a 1-arylbenzotriazole. Upon heating (typically >300°C or via microwave irradiation), the triazole extrudes nitrogen (

) to generate a reactive diradical or imino-carbene intermediate, which rapidly cyclizes to form the C-C bond. -

Limitations: Harsh thermal conditions preclude sensitive functional groups.

Visualization: Graebe-Ullmann Mechanism

Figure 1: Mechanistic pathway of the Graebe-Ullmann synthesis involving nitrogen extrusion.[2]

The Transition Metal Revolution: Precision and Atom Economy

Modern drug discovery demands milder conditions and higher functional group tolerance. Palladium-catalyzed cross-coupling has revolutionized carbazole synthesis by enabling the assembly of the tricyclic core from unactivated precursors.

Palladium-Catalyzed Tandem C-N/C-C Coupling

This approach utilizes o-dihaloarenes and anilines (or o-haloanilines and aryl halides). The sequence typically involves an intermolecular Buchwald-Hartwig amination followed by an intramolecular cyclization.

-

Protocol Insight: The choice of ligand is critical. Bidentate phosphines (e.g., dppf, Xantphos) or bulky monodentate ligands (e.g., XPhos) prevent catalyst deactivation and promote the difficult oxidative addition into electron-rich aryl halides.

-

Standard Conditions:

(1-5 mol%), Ligand (e.g.,

Intramolecular C-H Activation (Oxidative Cyclization)

A more atom-economical approach involves the direct cyclization of N-aryldiarylamines via double C-H activation. This mimics the biosynthesis of carbazole alkaloids.

-

Mechanism:

-

Electrophilic Palladation: Pd(II) coordinates to the amine and activates the ortho-C-H bond of one aryl ring.

-

C-H Activation: A second activation occurs on the pendant aryl ring.

-

Reductive Elimination: Formation of the C-C bond releases the carbazole and a Pd(0) species.

-

Reoxidation: An oxidant (

,

-

-

Key Advantage: Eliminates the need for pre-functionalized halo-arenes on both rings.

Visualization: Pd-Catalyzed C-H Activation Cycle

Figure 2: Catalytic cycle for Pd(II)-mediated oxidative cyclization of diphenylamines.[4][5]

Metal-Free and Photochemical Frontiers[6]

To address trace metal contamination in pharmaceutical intermediates (ICH Q3D guidelines), metal-free methods using photons as "trace-less reagents" have gained traction.

Photochemical Cyclization ( Pathway)

UV-irradiation of 2-halo-N-phenylanilines or diphenylamines can induce cyclization.

-

Mechanism: Homolytic cleavage of the C-X bond (or oxidative cyclization via excited states) generates a radical intermediate that attacks the adjacent aromatic ring.

-

Green Aspect: Can often be performed in flow reactors to maximize light penetration and minimize reaction times.

Industrial Application: The Carvedilol Case Study

Carvedilol is a non-selective

The "Bis-Impurity" Challenge

A critical quality attribute in Carvedilol synthesis is controlling the "Bis-impurity" (where the amine reacts with two epoxide molecules).

-

Optimized Protocol:

-

Core Synthesis: 4-Hydroxycarbazole is synthesized (often via classical Borsche-Drechsel or oxidative cyclization of cyclohexane-1,3-dione derivatives).

-

Epoxide Formation: Reaction with epichlorohydrin yields 4-(2,3-epoxypropoxy)carbazole.[7]

-

Ring Opening: Reaction with 2-(2-methoxyphenoxy)ethylamine.

-